Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate
Overview
Description
“Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO2S . It has a molecular weight of 227.67 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of “Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate” involves several steps. One method involves heating a mixture of 2-fluoro-4-nitrophenol and K2CO3 in diphenyl ether at 180°C for 5 hours . Another method involves reacting 7-chlorothieno[3,2-b]pyridine with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of methyl chloroformate .Molecular Structure Analysis
The InChI code for “Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate” is 1S/C9H6ClNO2S/c1-13-9(12)7-4-6-8(14-7)5(10)2-3-11-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate” is an off-white solid . It has a molecular weight of 227.67 . The compound should be stored at room temperature .Scientific Research Applications
Antitumoral Activities Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate has been explored for its potential in antitumor activities. Researchers synthesized novel derivatives of this compound, revealing significant antitumoral effects against various human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. These studies also helped establish structure-activity relationships within each series (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2010).
Antibacterial Properties The compound has shown effectiveness in the realm of antibacterial properties. Research indicates the synthesis of hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety that were tested for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These studies provide a foundation for further exploration of the compound's potential in antibacterial applications (Rao, Rao, & Prasad, 2019).
Fluorescence Studies in Nanoliposomes Fluorescence studies have been conducted on derivatives of this compound, particularly focusing on its photophysical properties in different solvents. This research is crucial in understanding the compound's behavior in various environments, potentially aiding in the development of drug delivery systems using liposomes as carriers (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).
Synthesis and Evaluation for Tumor Cell Growth Inhibition Further studies on the synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been conducted. These studies not only focus on the compound's efficacy against tumor cells but also delve into the effects on cell cycle distribution and apoptosis induction in specific cell lines (Queiroz, Calhelha, Vale-Silva, Pinto, Almeida, & Vasconcelos, 2011).
Safety and Hazards
properties
IUPAC Name |
methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6-8(14-7)5(10)2-3-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMRMHKAXXQOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.